molecular formula C10H7N3S B13573573 2-(2-Aminothiazol-4-yl)benzonitrile

2-(2-Aminothiazol-4-yl)benzonitrile

Cat. No.: B13573573
M. Wt: 201.25 g/mol
InChI Key: XDCMVDZDUPLQGZ-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)benzonitrile (CAS: 436151-85-8) is a benzonitrile derivative featuring a 2-aminothiazole moiety attached at the para-position of the benzene ring. This compound is structurally characterized by the presence of a nitrile group and a thiazole ring containing an amino substituent, making it a versatile intermediate in pharmaceutical and materials chemistry.

The 2-aminothiazole group is a common pharmacophore in bioactive molecules, particularly in antibiotics such as cephalosporins (e.g., cefdinir, cefixime) . Its benzonitrile core further enhances reactivity, enabling participation in cyclization and condensation reactions, as seen in the synthesis of heterocyclic compounds .

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)benzonitrile

InChI

InChI=1S/C10H7N3S/c11-5-7-3-1-2-4-8(7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13)

InChI Key

XDCMVDZDUPLQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-4-yl)benzonitrile typically involves the reaction of 2-aminothiazole with a benzonitrile derivative. One common method involves the use of a base such as sodium hydride to deprotonate the 2-aminothiazole, followed by nucleophilic substitution with a halogenated benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminothiazol-4-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazol-4-yl)benzonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomal subunits. In anticancer research, the compound may induce apoptosis in cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(2-aminothiazol-4-yl)benzonitrile, highlighting differences in substituents, properties, and applications:

Compound Name Substituents/Modifications Key Properties/Applications Source
This compound 2-Aminothiazole at benzene para-position Pharmaceutical intermediate; used in heterocyclic synthesis
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) Triazole and chlorophenyl substituents Cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231)
4-[2-(5-Amino-1,3,4-thiadiazol-2-ylthio)acetyl]benzonitrile (2f) Thiadiazole-thioacetyl side chain White solid (mp 183°C); synthesized via alkylation for potential antimicrobial applications
Cefdinir-related impurities (e.g., open-ring lactones) 2-Aminothiazole integrated into β-lactam core Antibiotic impurities with strict pharmacopeial limits (USP 35)
Mirabegron Impurity D 2-Aminothiazole linked to acetamide-phenethyl chain Byproduct in Mirabegron synthesis; highlights structural flexibility of thiazole derivatives
4-(1H-Benzimidazol-2-yl)benzonitrile Benzimidazole substituent Material science applications; studied for crystal structure and electronic properties

Key Differences and Implications

Biological Activity: Compounds like 1c () exhibit cytotoxic activity due to the triazole and chlorophenyl groups, which enhance interactions with cellular targets. In contrast, this compound lacks reported bioactivity but serves as a precursor for bioactive molecules . Cefdinir and cefixime (–7) demonstrate the critical role of the 2-aminothiazole group in β-lactam antibiotics, where it enhances binding to bacterial penicillin-binding proteins.

Synthetic Utility: The nitrile group in this compound facilitates cyclization reactions, as seen in the synthesis of pyrazolo[4,3-d]pyrimidines () . Thiadiazole-containing analogues (e.g., 2f) require alkylation with chloroacetonitrile, showcasing divergent reactivity compared to thiazole derivatives .

Research Findings and Data

Cytotoxic Activity of Benzonitrile Derivatives

  • Compound 1c () showed IC₅₀ values of 8.2 µM (MCF-7) and 7.5 µM (MDA-MB-231), outperforming reference drugs like etoposide. This highlights the impact of triazole and aryl substituents on bioactivity .

Pharmacopeial Standards for Thiazole-Containing Drugs

  • Cefdinir impurities (e.g., open-ring lactones) are restricted to ≤0.5% (USP 35), emphasizing the need for stringent quality control in pharmaceuticals .

Thermal and Spectral Properties

  • Thiadiazole derivative 2f () has a melting point of 183°C and distinct NMR signals (δ 8.15–8.17 ppm for aromatic protons), aiding in analytical characterization .

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